Phenol, 2-methoxy-4-(2-furfurylimino)methyl-
Description
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- (C₁₃H₁₃NO₃), is a Schiff base derived from the condensation of 2-methoxy-4-hydroxybenzaldehyde (vanillin) and 2-furfurylamine. These compounds exhibit diverse biological activities, including antioxidant, antimicrobial, and anticancer properties, and serve as ligands for metal complexes with enhanced pharmacological effects . The presence of the methoxy group at position 2 and the imine (-C=N-) linkage at position 4 distinguishes these derivatives and influences their electronic and steric properties.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(furan-2-ylmethyliminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C13H13NO3/c1-16-13-7-10(4-5-12(13)15)8-14-9-11-3-2-6-17-11/h2-8,15H,9H2,1H3 |
InChI Key |
HGRSNSKJFXSUTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCC2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- typically involves the reaction of 2-methoxy-4-formylphenol with furfurylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
2-methoxy-4-formylphenol+furfurylamine→Phenol, 2-methoxy-4-(2-furfurylimino)methyl-
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative physical properties of selected Schiff base analogs
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., -OCH₃ in 4-methoxyphenyl) generally result in moderate yields (60%), while electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl) enhance yields (up to 90%) due to increased electrophilicity of the aldehyde .
- Melting Points : Bulky or electron-withdrawing substituents (e.g., -Cl) increase melting points (193–194°C), likely due to stronger intermolecular interactions .
- Spectral Consistency : All analogs exhibit FTIR absorption for the imine bond (C=N) near 1585 cm⁻¹ and UV-Vis peaks between 283–330 nm, confirming structural integrity .
Table 2: Bioactivity comparison of vanillin-derived Schiff bases
Key Observations :
- Antioxidant Activity: The phenylimino derivative exhibits moderate antioxidant activity (EC₅₀ = 281 ppm), outperforming vanillin (EC₅₀ = 1237 ppm) but less potent than BHT (EC₅₀ = 9.31 ppm) .
- Anticancer Potential: The 4-methoxyphenyl analog shows weak activity against T47D breast cancer cells (IC₅₀ = 353,038 µg/mL), suggesting substituents like nitro or halogens may enhance potency .
- Metal Complex Enhancement : Coordination with metals (e.g., Cu, Zn) significantly boosts antimicrobial and anticancer activities compared to the parent Schiff base .
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. One such compound, Phenol, 2-methoxy-4-(2-furfurylimino)methyl- , is a Schiff base formed by the reaction of 2-methoxy-4-formylphenol with furfurylamine. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- can be represented as follows:
This compound features a methoxy group and an imine linkage, contributing to its potential biological activities.
Antioxidant Activity
Studies have demonstrated that phenolic compounds exhibit strong antioxidant properties. The antioxidant activity of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The results indicated a significant ability to neutralize free radicals, which is critical in preventing oxidative stress-related diseases.
| Compound | EC50 (ppm) |
|---|---|
| Phenol, 2-methoxy-4-(2-furfurylimino)methyl- | 10.46 |
| Reference Compound | 15.00 |
This table summarizes the effective concentration (EC50) values showing that the compound exhibits competitive antioxidant activity compared to standard references.
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. Notably, it demonstrated cytotoxic effects against pancreatic cancer cells (Panc-1 and SNU-213). The mechanism involved the inhibition of cell proliferation and migration through pathways associated with Focal Adhesion Kinase (FAK) and AKT phosphorylation.
Case Study: Pancreatic Cancer
A recent study highlighted the efficacy of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- in reducing the viability of Panc-1 cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest.
Antibacterial Activity
In addition to its antioxidant and anticancer properties, this phenolic compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
The antibacterial efficacy suggests its potential application as a therapeutic agent in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
